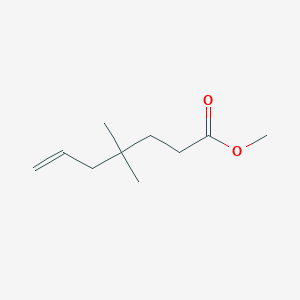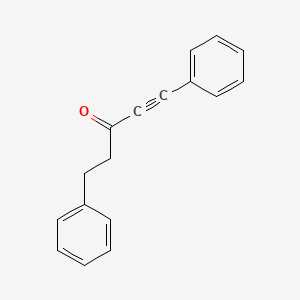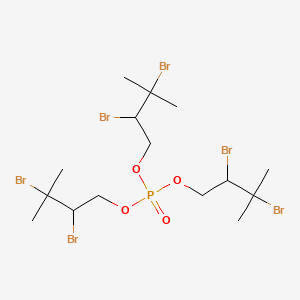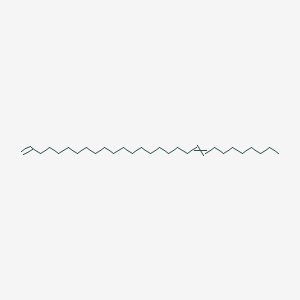
Nonacosa-1,20-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonacosa-1,20-diene is a long-chain hydrocarbon with the molecular formula C29H56 It is a type of diene, meaning it contains two double bonds within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Nonacosa-1,20-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed . Another method involves the use of lithium 2,5-dihydroxybenzoate (LiDHB) matrix to improve ionization and quality of mass spectrometry spectra .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on the desired purity and yield of the compound.
化学反応の分析
Types of Reactions
Nonacosa-1,20-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or alcohols.
Reduction: This reaction involves the addition of hydrogen, typically converting the double bonds into single bonds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce epoxides or alcohols, while reduction typically yields alkanes.
科学的研究の応用
Nonacosa-1,20-diene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of synthetic polymers and as a lubricant additive.
作用機序
The mechanism of action of nonacosa-1,20-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. For example, the Diels-Alder reaction involves the addition of an alkene to the diene, forming a cyclohexene product through a cyclic transition state .
類似化合物との比較
Nonacosa-1,20-diene can be compared with other long-chain hydrocarbons, such as:
Nonacosane: A straight-chain hydrocarbon with the molecular formula C29H60.
Heptacosa-1,18-diene: Another long-chain diene with similar properties.
Hentriaconta-1,22-diene: A longer-chain diene with additional double bonds.
This compound is unique due to its specific chain length and the position of its double bonds, which influence its chemical reactivity and applications.
特性
CAS番号 |
104899-41-4 |
|---|---|
分子式 |
C29H56 |
分子量 |
404.8 g/mol |
IUPAC名 |
nonacosa-1,20-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-29H2,2H3 |
InChIキー |
GWMUSMWRNDPWOB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
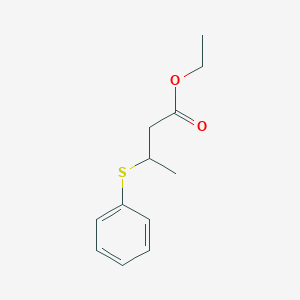
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
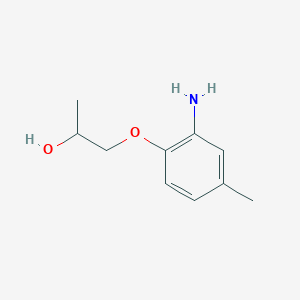

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
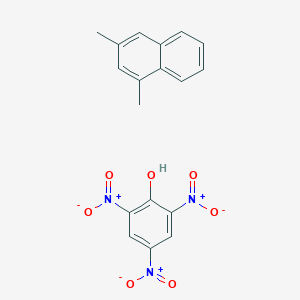
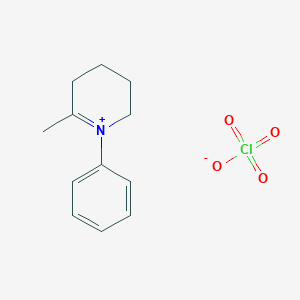
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
